molecular formula C9H8ClN3S2 B2727320 5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 116529-23-8

5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B2727320
CAS No.: 116529-23-8
M. Wt: 257.75
InChI Key: GAKFSVUCXVAFRR-UHFFFAOYSA-N
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Description

5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol: is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a thiol group (-SH) and an amino group attached to a chlorinated methylphenyl ring

Biochemical Analysis

Biochemical Properties

It is structurally similar to tolfenamic acid, a non-steroidal anti-inflammatory drug (NSAID) that inhibits the synthesis of prostaglandins . This suggests that 5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Tolfenamic acid, a structurally similar compound, has been shown to induce apoptosis in head and neck cancer cells . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Tolfenamic acid, a structurally similar compound, is known to interfere with the synthesis of β-amyloid precursor protein, thereby promoting the degradation of an essential transcription factor . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-2-methylaniline with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Reaction Conditions:

    Reagents: 3-chloro-2-methylaniline, thiocarbohydrazide, phosphorus oxychloride

    Solvent: Anhydrous conditions are preferred

    Temperature: Typically around 80-100°C

    Time: Several hours, depending on the specific protocol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol: can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents

    Reduction: Catalytic hydrogenation or metal hydrides

    Substitution: Nucleophiles like sodium thiolate or primary amines

Major Products

    Oxidation: Disulfides, sulfonic acids

    Reduction: Amines

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Properties

IUPAC Name

5-(3-chloro-2-methylanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S2/c1-5-6(10)3-2-4-7(5)11-8-12-13-9(14)15-8/h2-4H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKFSVUCXVAFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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